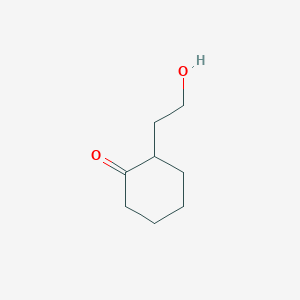

2-(2-Hydroxyethyl)cyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Hydroxyethyl)cyclohexanone” is an organic compound . It is also known as 2-Cyclohexylethanol . Its linear formula is C6H11CH2CH2OH . The molecular weight of this compound is 128.21 .

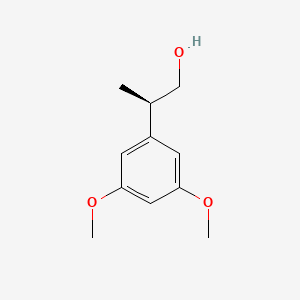

Molecular Structure Analysis

The molecular formula of “2-(2-Hydroxyethyl)cyclohexanone” is C8H14O2 . The average mass is 142.196 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Hydroxyethyl)cyclohexanone” include a density of 1.2±0.1 g/cm3, boiling point of 312.1±27.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 64.1±6.0 kJ/mol, flash point of 156.8±20.2 °C, and index of refraction of 1.514 . It has 3 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and a polar surface area of 58 Å2 .Scientific Research Applications

1. Selective Hydrogenation of Phenol to Cyclohexanone

Wang et al. (2011) investigated the selective hydrogenation of phenol to cyclohexanone using a catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride. This process is significant for the chemical industry, particularly in the manufacture of polyamides. Their study achieved high conversion and selectivity under mild conditions, emphasizing the importance of cyclohexanone as an intermediate in industrial applications (Wang et al., 2011).

2. Intramolecular Cyclization of Alkadienyl-Substituted 1,3-Diketones

Research by Goddard et al. (1995) explored the palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones, leading to the formation of cyclohexanone derivatives. This study highlights the role of cyclohexanone in facilitating complex chemical reactions and producing various derivatives (Goddard et al., 1995).

3. Reactions with Organophosphorus Compounds

Scheibye et al. (1982) studied the reactions of cyclohexanone with organophosphorus compounds, specifically focusing on the formation of spiro-trithiaphosphorines and thioketones. This research provides insight into the reactivity of cyclohexanone with other compounds, showcasing its versatility in organic synthesis (Scheibye et al., 1982).

4. Oxidation of Cyclohexane

Kumar et al. (2009) conducted a study on the oxidation of cyclohexane, a process used to produce cyclohexanol and cyclohexanone. They used acid-exchanged manganese oxide octahedral molecular sieves as catalysts, emphasizing the role of cyclohexanone as a key intermediate in the synthesis of industrial chemicals like adipic acid and caprolactam (Kumar et al., 2009).

5. Cyclohexanone Oxime Production

Pozzo et al. (2002) investigated the ammoximation of cyclohexanone, a crucial step in the production of caprolactam. Their research provided insights into the catalytic mechanisms involved in the formation of cyclohexanone oxime, demonstrating the significance of cyclohexanone in industrial processes (Pozzo et al., 2002).

6. Synthesis of Biofuel Precursors

Deng et al. (2015) explored the catalytic hydroxyalkylation/alkylation of 2-methylfuran with cyclohexanone for the synthesis of high-density biofuel precursors. This study demonstrates an environmentally friendly approach to producing biofuels using cyclohexanone as a key component (Deng et al., 2015).

7. Photocrosslinkable Polyarylidene Arylphosphate Esters

Sakthivel and Kannan (2005) synthesized liquid crystalline and photocrosslinkable polymers containing cyclohexanone units. This research highlights the application of cyclohexanone in the development of advanced materials with potential uses in electronics and photonics (Sakthivel & Kannan, 2005).

properties

IUPAC Name |

2-(2-hydroxyethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h7,9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJOBJOWRXCFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)cyclohexan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione](/img/structure/B2398846.png)

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)

![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)